![molecular formula C23H30N2O5 B247786 1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. The compound's chemical structure consists of a piperazine ring attached to a benzyl group and a phenoxyacetyl group.
Wirkmechanismus
The mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine involves the modulation of various neurotransmitters and receptors in the brain. The compound has been shown to bind to 5-HT1A receptors, which are involved in regulating anxiety and depression. The compound also acts as a dopamine receptor antagonist, which may have potential therapeutic applications in treating Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce cell proliferation in cancer cells and induce apoptosis. The compound has also been shown to have anxiolytic effects, reducing anxiety and depression in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages in lab experiments. The compound is easy to synthesize and purify, making it readily available for research. The compound's ability to target specific receptors in the brain and other organs makes it a potential candidate for drug development. However, the compound's limitations include its potential toxicity and lack of long-term safety data.
Zukünftige Richtungen
For research on 1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine include exploring its potential therapeutic applications in treating various diseases, including cancer, epilepsy, and anxiety. Further studies are needed to understand the compound's mechanism of action and its effects on different neurotransmitters and receptors in the brain. Long-term safety data and toxicity studies are also needed to determine the compound's safety profile. Additionally, further research is needed to optimize the compound's pharmacokinetics and pharmacodynamics for drug development.
Synthesemethoden
The synthesis of 1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction between 1-(3-methylphenoxy)acetyl piperazine and 2,3,4-trimethoxybenzyl chloride in the presence of a base. The reaction yields the desired compound, which is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in treating various diseases, including cancer, epilepsy, and anxiety. The compound's ability to target specific receptors in the brain and other organs makes it a potential candidate for drug development.
Eigenschaften
Molekularformel |
C23H30N2O5 |
---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H30N2O5/c1-17-6-5-7-19(14-17)30-16-21(26)25-12-10-24(11-13-25)15-18-8-9-20(27-2)23(29-4)22(18)28-3/h5-9,14H,10-13,15-16H2,1-4H3 |
InChI-Schlüssel |
JHNQROZXMGCGPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.